Z-Gln(Trt)-OH

Übersicht

Beschreibung

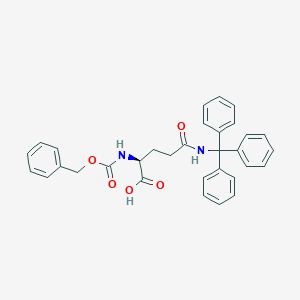

Z-Gln(Trt)-OH, also known as N-Carbobenzoxy-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a trityl group (Trt) which provides stability and prevents unwanted side reactions.

Wissenschaftliche Forschungsanwendungen

Z-Gln(Trt)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Peptide synthesis: It is a key intermediate in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of amino groups.

Drug development: this compound is used in the development of peptide-based drugs, providing stability and specificity in drug design.

Bioconjugation: The compound is used to link peptides to other molecules, such as fluorescent dyes or therapeutic agents, for various biomedical applications.

Wirkmechanismus

Target of Action

The primary target of Z-Gln(Trt)-OH is the enzyme microbial transglutaminase (mTG) . This enzyme catalyzes the formation of an isopeptide bond between glutamine and lysine residues . It plays a significant role in various industrial processes to improve the firmness, viscosity, elasticity, and water-holding capacity of products in the food and pharmaceutical industries .

Mode of Action

This compound, also known as Z-Gln-Gly, interacts with its target, mTG, by serving as an acyl donor . The enzyme mTG catalyzes the acyl transfer reaction between the γ-carboxyamide group of peptide-bound glutamine residues (from Z-Gln-Gly) and a variety of primary amines, particularly the ε-amino group of lysine . This interaction results in the formation of stable, insoluble macromolecular complexes .

Biochemical Pathways

The action of this compound affects the transglutaminase-catalyzed cross-linking pathway . The formation of isopeptide bonds results in both intra- and inter-molecular cross-linking of proteins, leading to protein polymerization . This process is crucial in various physiological functions such as blood clotting, wound healing, and epidermal keratinization .

Pharmacokinetics

It’s worth noting that the enzyme mtg, which this compound interacts with, has been shown to have stability in water miscible organic solvents .

Result of Action

The result of this compound’s action is the formation of stable, insoluble macromolecular complexes . These complexes have significant implications in various industries, including food and pharmaceuticals, where they improve the firmness, viscosity, elasticity, and water-holding capacity of products .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the stability of the enzyme mTG, which this compound interacts with, can be affected by the presence of organic solvents . In one study, mTG retained 61 and 72% activity for wild-type and S2P variant respectively in 70% isopropanol .

Biochemische Analyse

Biochemical Properties

Z-Gln(Trt)-OH is known for its ability to participate in enzyme-mediated reactions. It interacts with microbial transglutaminases (MTGs), enzymes that catalyze the formation of an isopeptide bond between the γ-amide group of glutamines and the ε-amino group of lysine . The interaction between this compound and these enzymes is crucial for the generation of biotherapeutics .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. It influences cell function by participating in biochemical reactions that impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its ability to form isopeptide bonds with the help of MTGs is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins . These processes can influence its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gln(Trt)-OH typically involves the protection of the amino group of glutamine with a trityl group. This is achieved through a series of chemical reactions:

Protection of the amino group: The amino group of glutamine is protected by reacting it with trityl chloride in the presence of a base such as pyridine. This forms the trityl-protected glutamine.

Introduction of the carbobenzoxy group: The trityl-protected glutamine is then reacted with carbobenzoxy chloride (Z-Cl) in the presence of a base to introduce the carbobenzoxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Z-Gln(Trt)-OH undergoes various chemical reactions, including:

Substitution reactions: The trityl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Coupling reactions: The carbobenzoxy group can be used to couple this compound with other amino acids or peptides, forming peptide bonds.

Common Reagents and Conditions

Trityl group removal: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group under acidic conditions.

Peptide coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate peptide bond formation.

Major Products Formed

Deprotected glutamine: Removal of the trityl group yields free glutamine.

Peptide chains: Coupling reactions result in the formation of longer peptide chains with this compound as one of the building blocks.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Carbobenzoxy-L-alanine (Z-Ala-OH): Similar to Z-Gln(Trt)-OH, this compound is used in peptide synthesis but with alanine as the amino acid.

N-Carbobenzoxy-L-lysine (Z-Lys-OH): This compound features lysine and is used for similar purposes in peptide synthesis.

Uniqueness

This compound is unique due to the presence of the trityl group, which provides additional stability and selectivity during chemical reactions. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial.

Biologische Aktivität

Z-Gln(Trt)-OH, also known as N-Carbobenzoxy-L-glutamine, is a derivative of the amino acid glutamine widely utilized in peptide synthesis. This compound exhibits significant biological activity due to its interactions with various enzymes and its role in biochemical pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical properties, and applications in scientific research.

Overview of this compound

- Chemical Structure : this compound features a trityl (Trt) protecting group on the amino group of glutamine, enhancing its stability during chemical reactions.

- CAS Number : 132388-60-4

- Molecular Formula : C19H21N3O4

The primary biological activity of this compound is mediated through its interaction with microbial transglutaminase (mTG), an enzyme that catalyzes the formation of isopeptide bonds between glutamines and lysines. The compound acts as an acyl donor , facilitating cross-linking reactions that lead to the formation of stable macromolecular complexes. This mechanism is crucial in various cellular processes, including:

- Cell Signaling : Influences pathways related to gene expression and cellular metabolism.

- Enzyme Activity : Modulates the activity of mTG, affecting protein stability and function.

This compound exhibits several key biochemical properties that contribute to its utility in research:

- Stability : The Trt group provides protection against hydrolysis and unwanted side reactions, allowing for controlled chemical transformations.

- Reactivity : Under acidic conditions, the Trt group can be selectively removed, enabling further functionalization or coupling with other amino acids or peptides.

Types of Reactions

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Trityl group removal under acidic conditions for further functionalization. |

| Coupling Reactions | Formation of peptide bonds with other amino acids using carbodiimides like DCC or EDC. |

Cellular Effects

The biological effects of this compound on cells are primarily mediated through its interactions with biomolecules:

- Influence on Cell Function : Participates in biochemical reactions that modulate cell signaling pathways.

- Gene Expression Changes : Alters expression levels of genes involved in metabolic processes.

Applications in Scientific Research

This compound is extensively employed in several fields:

- Peptide Synthesis : Serves as a key intermediate for synthesizing peptides and proteins, allowing for selective protection and deprotection.

- Drug Development : Utilized in designing peptide-based drugs due to its stability and specificity.

- Bioconjugation : Links peptides to other molecules (e.g., fluorescent dyes) for biomedical applications.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in peptide synthesis and its biological implications:

- Peptide Stability Studies : Research demonstrated that PEGylated peptides incorporating this compound exhibited enhanced stability in serum, indicating potential applications in therapeutic formulations .

- Bioconjugation Techniques : Studies showed successful coupling of this compound with various functional groups to create bioactive compounds for targeted drug delivery .

Eigenschaften

IUPAC Name |

(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOAIKMOWHPBQS-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449899 | |

| Record name | Z-Gln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-60-4 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Gln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.